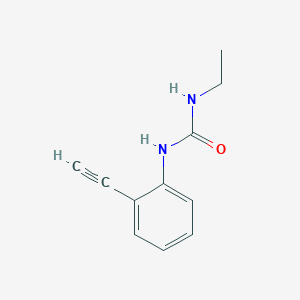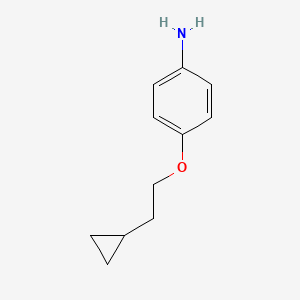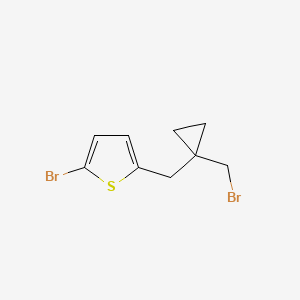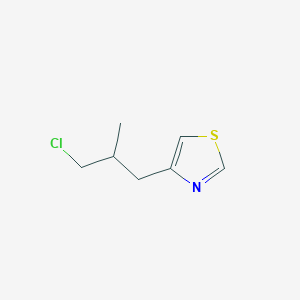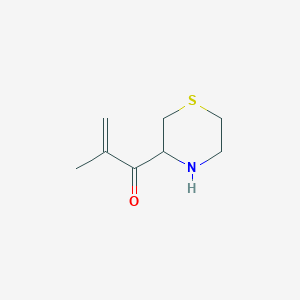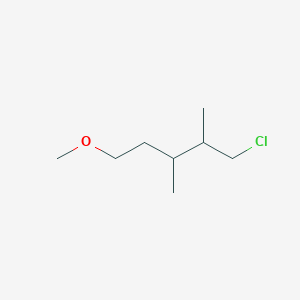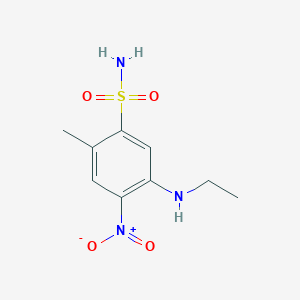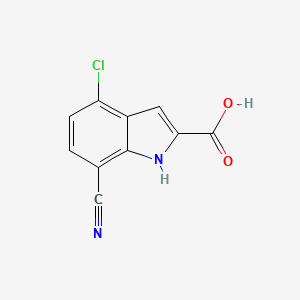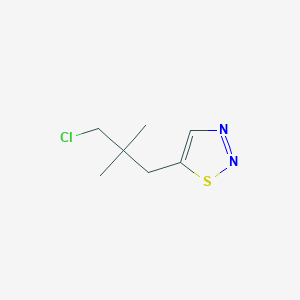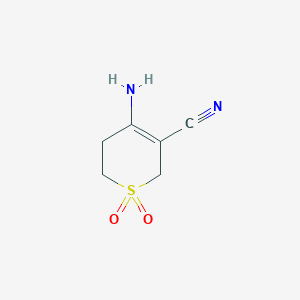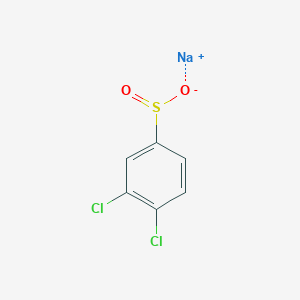
3,4-Dichlorobenzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-dichlorobenzene followed by neutralization with a sodium base. The general steps are as follows:
Sulfonation: 3,4-Dichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Reduction: The resulting 3,4-dichlorobenzenesulfonic acid is then reduced to 3,4-dichlorobenzenesulfinic acid using a reducing agent such as sodium sulfite.
Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate 3,4-dichlorobenzene.
Efficient Reduction: Employing large-scale reduction techniques to convert the sulfonic acid to sulfinic acid.
Automated Neutralization: Utilizing automated systems to neutralize the sulfinic acid with sodium hydroxide, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzenesulfonic acid.
Reduction: It can be reduced further to form 3,4-dichlorobenzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: 3,4-Dichlorobenzenesulfonic acid.
Reduction: 3,4-Dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,4-Dichlorobenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but with bromine and nitroso groups.
Benzenesulfonic acid: Lacks chlorine substitutions and has different reactivity.
4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substitution.
Uniqueness
3,4-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which influence its reactivity and properties. This makes it particularly useful in specific chemical reactions where such substitutions are advantageous.
Propiedades
Fórmula molecular |
C6H3Cl2NaO2S |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
sodium;3,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
OBLCRKODGWSHGB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


